molecular formula C21H24ClN3O3 B4426601 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide

Cat. No. B4426601
M. Wt: 401.9 g/mol
InChI Key: SHWJLGBFUAZPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide, commonly known as ACPE, is a chemical compound that has gained significant attention in the field of scientific research. ACPE is a potent and selective agonist of the mu-opioid receptor and has been found to exhibit analgesic effects in animal models.

Mechanism of Action

ACPE is a selective agonist of the mu-opioid receptor. It binds to the receptor and activates it, leading to the release of endogenous opioids such as beta-endorphin. The activation of the mu-opioid receptor results in the inhibition of pain signaling pathways in the central nervous system, leading to the analgesic effects of ACPE.
Biochemical and Physiological Effects:
ACPE has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. It has also been found to exhibit anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory pain. ACPE has been shown to increase the release of beta-endorphin, a potent endogenous opioid, leading to its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of ACPE is its potent analgesic effects, which make it a valuable tool for studying pain signaling pathways in the central nervous system. ACPE has also been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory pain. However, one of the limitations of ACPE is its selectivity for the mu-opioid receptor, which limits its potential use in studying other opioid receptors.

Future Directions

There are several future directions for the study of ACPE. One potential direction is the development of ACPE analogs with improved selectivity and potency for the mu-opioid receptor. Another direction is the study of the effects of ACPE on other opioid receptors and its potential use in the treatment of other types of pain. Additionally, the use of ACPE in combination with other analgesic agents could be studied for its potential synergistic effects. Finally, the development of ACPE as a therapeutic agent for the treatment of inflammatory pain could be further explored.

Scientific Research Applications

ACPE has been extensively studied for its potential use as an analgesic agent. It has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. ACPE has also been found to exhibit anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory pain.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c1-3-28-18-7-4-16(5-8-18)21(27)23-17-6-9-20(19(22)14-17)25-12-10-24(11-13-25)15(2)26/h4-9,14H,3,10-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWJLGBFUAZPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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